molecular formula C7H14N5O3P B13143054 Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate CAS No. 4230-55-1

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate

Cat. No.: B13143054
CAS No.: 4230-55-1
M. Wt: 247.19 g/mol
InChI Key: DDMIIIHVHWXZLV-UHFFFAOYSA-N
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Description

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate is a compound that belongs to the class of 1,3,5-triazines These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate typically involves the reaction of cyanuric chloride with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms in cyanuric chloride are replaced by the phosphonate group. The reaction is usually carried out at ambient temperature to ensure the selective introduction of the phosphonate group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted triazines .

Scientific Research Applications

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl(4,6-diamino-1,3,5-triazin-2-yl)phosphonate is unique due to the presence of both amino and phosphonate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

4230-55-1

Molecular Formula

C7H14N5O3P

Molecular Weight

247.19 g/mol

IUPAC Name

6-diethoxyphosphoryl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H14N5O3P/c1-3-14-16(13,15-4-2)7-11-5(8)10-6(9)12-7/h3-4H2,1-2H3,(H4,8,9,10,11,12)

InChI Key

DDMIIIHVHWXZLV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=NC(=NC(=N1)N)N)OCC

Origin of Product

United States

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